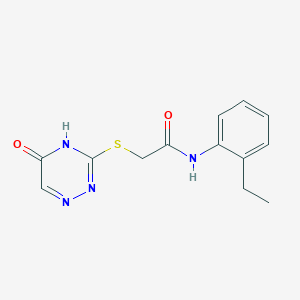

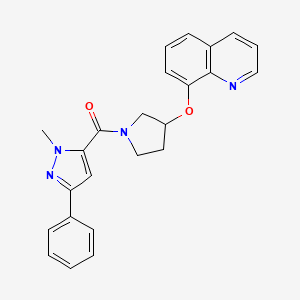

![molecular formula C9H12ClN3O2 B2736926 5-(2-Azabicyclo[2.1.1]hexan-5-yl)-1,3-oxazole-4-carboxamide;hydrochloride CAS No. 2344685-35-2](/img/structure/B2736926.png)

5-(2-Azabicyclo[2.1.1]hexan-5-yl)-1,3-oxazole-4-carboxamide;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(2-Azabicyclo[2.1.1]hexan-5-yl)-1,3-oxazole-4-carboxamide;hydrochloride” is a complex organic molecule. It contains a bicyclic structure known as azabicyclo[2.1.1]hexane, which is incorporated into many bio-active compounds . The compound also contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of the bicyclic and oxazole rings. The azabicyclo[2.1.1]hexane part of the molecule is a type of bicyclic structure where two of the carbon atoms are shared by both rings . The oxazole ring is a heterocyclic compound, containing one oxygen atom and one nitrogen atom in a five-membered ring .Applications De Recherche Scientifique

Receptor Antagonism

Compounds with azabicyclohexane structures, such as those acting as 5-HT3 receptor antagonists, have been studied for their antiemetic properties. For example, Y-25130, identified as a potent and selective 5-HT3 receptor antagonist, has been shown to be effective against emesis induced by cytotoxic drugs or total body X-radiation in animal studies (Fukuda et al., 1991). Such compounds offer potential in developing antiemetic drugs for use in anticancer therapy.

Antitumor Activity

The synthesis and chemistry of azabicyclohexane derivatives have also been linked to antitumor activities. One study describes the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates to afford novel compounds with curative activity against leukemia, suggesting a prodrug modification that could act in antitumor mechanisms (Stevens et al., 1984).

Pharmacological Evaluation

Azabicyclohexane derivatives have been synthesized and evaluated for their potential as T-type calcium channel inhibitors, offering a therapeutic approach for treating neuropathic pain. Compounds containing azabicyclohexane structures showed potent in vitro efficacy and alleviated neuropathic pain in rat models, highlighting their significance in drug discovery for neuropathic pain management (Jung Hyun Kim & G. Nam, 2016).

Orientations Futures

The azabicyclo[2.1.1]hexane core and the oxazole ring are both areas of active research in the field of organic chemistry . They are incorporated into many bio-active compounds, and new synthetic methods are being developed to access these structures . Therefore, the future directions for this compound could involve further exploration of its synthesis, properties, and potential applications.

Propriétés

IUPAC Name |

5-(2-azabicyclo[2.1.1]hexan-5-yl)-1,3-oxazole-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2.ClH/c10-9(13)7-8(14-3-12-7)6-4-1-5(6)11-2-4;/h3-6,11H,1-2H2,(H2,10,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQWAYJPALVISZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC1C2C3=C(N=CO3)C(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2736843.png)

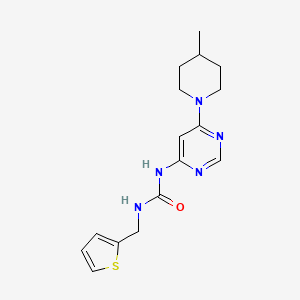

![4-[(4-Fluorophenyl)methyl]-1-(3-oxo-3-pyrrolidin-1-ylpropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2736846.png)

![5-(4-chlorophenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2736847.png)

![1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2736852.png)

![6-(1-Benzofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2736854.png)

![N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2736862.png)

![1'-Methyl-3-(3-methylphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2736865.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2736866.png)